molecular formula C17H22N2O4S B3975489 Methyl 6-(3,4-diethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Methyl 6-(3,4-diethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B3975489
M. Wt: 350.4 g/mol
InChI Key: HIAGWPAQHRYXRP-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine (DHPM) family, a class of heterocyclic molecules known for their diverse pharmacological and material science applications. The structure features:

  • A 1,6-dihydropyrimidine core with a methyl group at position 2.
  • A 3,4-diethoxyphenyl substituent at position 6, contributing steric bulk and electron-donating effects.

The synthesis of such compounds often employs multicomponent reactions like the Biginelli reaction, as evidenced by fluorous benzaldehyde-based methodologies in related DHPM scaffolds .

Properties

IUPAC Name

methyl 4-(3,4-diethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-5-22-12-8-7-11(9-13(12)23-6-2)15-14(16(20)21-4)10(3)18-17(24)19-15/h7-9,15H,5-6H2,1-4H3,(H2,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAGWPAQHRYXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3,4-diethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the dihydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3,4-diethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The diethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 6-(3,4-diethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-diethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three analogues (Table 1):

Compound Name Key Substituents Molecular Weight (g/mol) Source/Reference
Methyl 6-(3,4-diethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate (Target) 3,4-Diethoxyphenyl, methyl ester, sulfanyl Not explicitly reported Synthesized via Biginelli-like methods
Ethyl 6-(2-chloro-6-fluorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate 2-Chloro-6-fluorophenyl, ethyl ester, sulfanyl 328.79
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,3-Diphenylpyrazolyl, ethyl ester, thioxo (S=O), tetrahydropyrimidine core 434.50 (calculated)
Methyl 4-methyl-6-(3-(perfluorooctylsulfonyloxy)phenyl)-2-phenyl-1,6-dihydropyrimidine-5-carboxylate Perfluorooctylsulfonyloxy-phenyl, methyl ester, phenyl Not reported
Key Observations:

Aromatic Substituent Diversity: The target compound’s 3,4-diethoxyphenyl group provides electron-donating effects, enhancing solubility in organic solvents compared to halogenated analogues (e.g., 2-chloro-6-fluorophenyl in the ethyl ester derivative) .

The thioxo (S=O) group in vs. the sulfanyl (SH) group in the target compound may influence redox reactivity and hydrogen-bonding capacity.

Ester Group Variation :

  • Methyl vs. ethyl esters affect metabolic stability; ethyl esters are generally more lipophilic but slower to hydrolyze in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-(3,4-diethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Methyl 6-(3,4-diethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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